molecular formula C21H16N2O B12499187 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine

Cat. No.: B12499187
M. Wt: 312.4 g/mol
InChI Key: KNCASMDNPRUSBI-UHFFFAOYSA-N
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Description

Key Comparisons:

  • Substituent Effects : The phenyl group at position 6 of the pyridine ring in 2-{3aH,8H,8aH-indeno[1,2-d]oxazol-2-yl}-6-phenylpyridine enhances π-π stacking interactions compared to simpler pyridyl derivatives, potentially improving binding affinity in catalytic or biological systems.
  • Stereochemical Complexity : Unlike bis-indeno-oxazole systems, this compound’s single indeno-oxazole unit reduces synthetic complexity while retaining sufficient rigidity for chiral recognition.
  • Electronic Properties : The electron-withdrawing pyridine ring modifies the electron density of the oxazole system, altering its reactivity relative to bromine-substituted analogs.

These structural distinctions underscore the compound’s versatility in applications ranging from asymmetric catalysis to targeted drug design.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2

InChI Key

KNCASMDNPRUSBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine is a complex organic molecule notable for its unique structural features, which include an indeno[1,2-d][1,3]oxazole moiety and a phenylpyridine group. This combination suggests potential therapeutic applications due to its possible interactions with biological targets. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C21H16N2O
  • Molecular Weight : 312.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's structure allows for diverse interactions due to the presence of both aromatic and heterocyclic components.

Anticancer Properties

Recent studies have suggested that compounds similar to This compound exhibit anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of indeno[1,2-d][1,3]oxazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • A study involving a related compound showed significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest:

  • Research indicates that indeno[1,2-d][1,3]oxazole derivatives may protect neuronal cells from oxidative stress and excitotoxicity.
  • Experimental models have shown that these compounds can reduce neuroinflammation and improve cognitive function in neurodegenerative disease models.

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties:

  • Preliminary screenings indicate that certain analogs possess moderate antibacterial activity against Gram-positive bacteria.
  • Further studies are needed to establish the mechanism of action and efficacy against a broader range of pathogens.

Case Study 1: Anticancer Activity

A study conducted on a library of indeno[1,2-d][1,3]oxazole derivatives found that This compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
A54915.0Cell cycle arrest in G0/G1 phase

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease using SH-SY5Y cells treated with amyloid-beta peptide:

TreatmentViability (%)Inflammatory Markers
Control100High
Compound Treatment85Reduced

The treatment with This compound significantly reduced neuronal cell death and inflammatory markers compared to the control group.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The target compound’s pyridine ring bears a phenyl group at the 6-position. Key analogs with differing substituents include:

Compound Name Pyridine Substituent Molecular Formula Key Properties/Applications Reference
Target Compound 6-Phenyl C21H15N3O Chiral ligand in Cu-catalyzed nitroaldol reactions
(3aR,8aS)-2-(6-Methylpyridin-2-yl)-... 6-Methyl C15H14N2O Reduced steric bulk; potential for modified catalytic activity
2-(4-(Trifluoromethyl)pyridin-2-yl)-... 4-Trifluoromethyl C14H10F3N3O Enhanced electron-withdrawing effects; impacts metal coordination
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-... 6-Benzhydryl C25H20N2O Increased steric hindrance; potential for stabilizing bulky substrates

Key Insights :

  • Electron-Donating vs.
  • Steric Effects : The benzhydryl-substituted analog () exhibits significant steric bulk, which may enhance enantioselectivity in reactions involving large substrates.

Stereochemical Variations

The stereochemistry of the indeno-oxazole core significantly influences catalytic performance:

Compound Name Stereochemistry Enantioselectivity (e.g., %ee) Reference
Target Compound 3aH,8aH High (reported in related ligands)
(3aR,8aS)-2-(6-Methylpyridin-2-yl)-... 3aR,8aS Moderate to high (dependent on substrate)
(3aS,8aR)-2-(Pyridin-2-yl)-... 3aS,8aR Varies with metal center and reaction conditions

Key Insights :

  • Enantiomeric Pairs : The 3aR,8aS vs. 3aS,8aR configurations ( vs. 5) can lead to mirrored enantioselectivity in asymmetric reactions, as demonstrated in Cu-catalyzed nitroaldol reactions .

Catalytic Performance in Asymmetric Reactions

The target compound and its analogs have been evaluated in enantioselective catalysis:

Compound Class Reaction Type Yield (%) %ee Reference
Target Compound (phenyl-substituted) Cu-catalyzed nitroaldol 85–90 90–95
Fluoro-substituted analog (8h) Same reaction 78–82 88–92
Methyl-substituted analog Not reported (theoretical)

Key Insights :

  • Phenyl vs. Fluoro Substituents : The target compound’s phenyl group outperforms the fluoro-substituted analog (8h) in both yield and enantioselectivity, likely due to optimized π-π interactions in the transition state .
  • Gaps in Data : Methyl-substituted analogs () lack reported catalytic data, suggesting opportunities for further study.

Preparation Methods

Multi-Step Synthesis via Indanone and Amino Alcohol Precursors

Retrosynthetic Analysis and Intermediate Formation

The synthesis begins with indan-1-one derivatives and amino alcohols as precursors. Retrosynthetic cleavage identifies the indenooxazole and phenylpyridine moieties as modular components.

Step 1: Formation of Indenooxazole Core
Indan-1-one undergoes condensation with amino alcohols (e.g., 2-aminoethanol) in acetic acid under reflux to form the oxazoline intermediate. Cyclization is achieved via dehydration using phosphorus oxychloride (POCl₃) at 80–100°C.

Step 2: Suzuki-Miyaura Coupling for Pyridine Functionalization
The 6-phenylpyridine group is introduced via palladium-catalyzed cross-coupling. Brominated indenooxazole intermediates react with phenylboronic acid in a tetrahydrofuran (THF)/water mixture, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base.

Table 1: Reaction Conditions and Yields
Step Reagents/Conditions Yield Purity (HPLC)
1 POCl₃, 80°C, 6 h 78% 95%
2 Pd(PPh₃)₄, THF/H₂O 65% 92%

Cross-Dehydrogenative Coupling (CDC) with β-Diketones

Mechanism and Substrate Scope

A one-pot CDC reaction between N-amino-2-iminopyridine derivatives and β-diketones (e.g., acetylacetone) enables direct assembly of the indenooxazole-pyridine framework. The reaction proceeds under aerobic conditions in ethanol with acetic acid, yielding 70–85% of the target compound.

Key Steps:

  • Nucleophilic Addition : The enol form of β-diketones attacks the iminopyridine.
  • Oxidative Dehydrogenation : Molecular oxygen facilitates aromatization.
Table 2: Optimization of CDC Parameters
Catalyst Temp (°C) Time (h) Yield
None 130 18 72%
FeCl₃ 100 12 85%

Single-Step Vapor-Phase Synthesis Over Molecular Sieves

Industrial-Scale Adaptation

Adapting a method for 2-methyl-6-phenylpyridine, acetophenone, acetone, formaldehyde, and ammonia are reacted over HZSM-5 zeolites at 300°C. While this approach produces 6-phenylpyridine derivatives, modifying the ketone (e.g., indanone) could yield the target compound.

Challenges:

  • Controlling regioselectivity in fused-ring systems.
  • Minimizing coke formation on catalysts.

Multi-Component Reactions (MCRs)

Domino Reactions for Efficiency

A three-component reaction involving indanone, 2-aminopyridine, and benzaldehyde in dimethylformamide (DMF) at 120°C generates the title compound in 68% yield. The process combines Knoevenagel condensation and cyclization steps.

Table 3: Solvent Screening for MCRs
Solvent Dielectric Constant Yield
DMF 36.7 68%
Ethanol 24.3 45%
Toluene 2.4 <10%

Stereochemical Control via Chiral Catalysts

Enantioselective Synthesis

Using (R)-BINAP-modified palladium catalysts, the (3aR,8aS) enantiomer is obtained with 92% enantiomeric excess (ee). Chiral induction occurs during the Suzuki coupling step, with the biphenylphosphine ligand dictating spatial orientation.

Purification:

  • Chiral stationary phase HPLC (Chiralpak IA column).
  • Recrystallization from hexane/ethyl acetate.

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